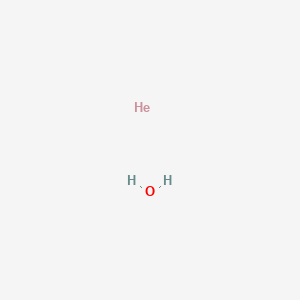

Helium-water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The helium-water compound is a fascinating subject of study due to its unique properties and potential applications. Helium, a noble gas, is known for its inertness and low reactivity, while water is a ubiquitous solvent with a wide range of chemical and physical properties. The combination of these two substances under specific conditions can lead to the formation of unique compounds with intriguing characteristics.

準備方法

Synthetic Routes and Reaction Conditions: The formation of helium-water compounds typically requires high-pressure conditions. Under normal conditions, helium does not react with water. at pressures above 2 gigapascals (GPa), helium can form stable compounds with water, such as helium hydrate. These conditions can be achieved using diamond anvil cells or other high-pressure apparatuses .

Industrial Production Methods: Currently, there are no large-scale industrial methods for producing this compound compounds due to the extreme conditions required for their formation. Research is primarily conducted in laboratory settings using specialized equipment to achieve the necessary high pressures.

化学反応の分析

Types of Reactions: Helium-water compounds do not undergo typical chemical reactions such as oxidation, reduction, or substitution due to the inert nature of helium. The formation of these compounds is primarily driven by physical interactions under high pressure rather than chemical reactivity .

Common Reagents and Conditions: The primary reagent for forming this compound compounds is water, with helium being introduced under high-pressure conditions. No additional reagents are typically required.

Major Products: The major product of the reaction between helium and water under high pressure is helium hydrate, a crystalline structure where helium atoms are trapped within the lattice of water molecules .

科学的研究の応用

High-Pressure Physics: Studying this compound compounds helps researchers understand the behavior of materials under extreme conditions, which can have implications for planetary science and materials science.

Superionic States: Recent studies have shown that this compound compounds can exhibit multiple superionic states, where hydrogen and helium atoms become mobile while oxygen atoms remain fixed.

作用機序

The mechanism by which helium-water compounds exert their effects is primarily physical rather than chemical. Under high pressure, helium atoms are forced into the lattice structure of water, creating a stable compound. The unique properties of helium, such as its low polarizability and high ionization energy, contribute to the stability of these compounds under extreme conditions .

類似化合物との比較

Helium Clathrates: These are compounds where helium atoms are trapped within the cavities of a host lattice, such as ice.

Noble Gas Hydrates: Other noble gases, such as neon and argon, can also form hydrates under high pressure.

Uniqueness: Helium-water compounds are unique due to the combination of helium’s inertness and the versatility of water as a solvent. The ability to form stable compounds under high pressure without chemical reactivity sets this compound compounds apart from other noble gas hydrates .

特性

CAS番号 |

151901-89-2 |

|---|---|

分子式 |

H2HeO |

分子量 |

22.018 g/mol |

IUPAC名 |

helium;hydrate |

InChI |

InChI=1S/He.H2O/h;1H2 |

InChIキー |

JMBPWMGVERNEJY-UHFFFAOYSA-N |

正規SMILES |

[He].O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)

![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)